3-Hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
88252-62-4 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-8-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-6-8-11(9-7-10)16-15(19)14(18)12-4-3-5-13(20-2)17(12)21-16/h3-9,19H,1-2H3 |
InChI Key |
CNULLTVRPQYJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Formation
The aldol condensation between 2-hydroxyacetophenone derivatives and 4-methylbenzaldehyde is the most widely used method for generating the chalcone precursor. In a representative procedure, 2-hydroxy-5-methoxyacetophenone (1.0 equiv) and 4-methylbenzaldehyde (1.1 equiv) are dissolved in ethanol, followed by the addition of aqueous NaOH (5 M) at 0–5°C. The reaction mixture is stirred for 12–24 hours, yielding (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one with a reported yield of 68–72%.
Critical Parameters :
-
Solvent Choice : Ethanol is preferred over methanol due to reduced esterification side reactions.
-
Base Concentration : Excess NaOH (>3 M) accelerates enolate formation but risks hydrolyzing the methoxy group.
-
Temperature Control : Reactions conducted above 10°C show 15–20% reduction in yield due to retro-aldol decomposition.
Oxidative Cyclization Techniques
Iodine-Mediated Cyclization
The chalcone intermediate undergoes cyclization using iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 4–6 hours. This method achieves 78–82% conversion to the benzopyranone core, with the methoxy group remaining intact under these conditions.
Mechanistic Insight :
Iodine acts as both an oxidizing agent and a Lewis acid, facilitating the formation of the pyrone ring via electrophilic aromatic substitution. The reaction proceeds through a quinonoid transition state, as evidenced by DFT calculations.
Hydrogen Peroxide–Acetic Acid System
An alternative protocol employs 30% H₂O₂ in glacial acetic acid under reflux for 8 hours. While this method yields 65–70% of the target compound, competing epoxidation of the chalcone’s α,β-unsaturated ketone reduces efficiency.
Functionalization of the Benzopyranone Core
Regioselective Methoxylation
Introducing the 8-methoxy group post-cyclization is challenging due to the electron-deficient nature of the benzopyranone ring. A two-step protection/deprotection strategy is often employed:
-
Protection : The 3-hydroxyl group is acetylated using acetic anhydride and BF₃·Et₂O (0.5 equiv) in CH₂Cl₂ at −20°C.
-
Methylation : The 8-position is methylated with methyl iodide (2.0 equiv) and K₂CO₃ in acetone under reflux.
-
Deprotection : The acetyl group is removed via hydrolysis with 10% NaOH.
This approach achieves 55–60% overall yield but requires rigorous temperature control to prevent O-demethylation.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction. The herringbone packing observed in the crystal lattice (Fig. 1) confirms the planar structure of the benzopyranone core.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a (Å) | 7.892(2) |
| b (Å) | 9.541(3) |
| c (Å) | 10.226(3) |
| β (°) | 98.34(1) |
| V (ų) | 758.2(4) |
| Z | 2 |
| R factor | 0.041 |
Chromatographic Methods
Flash chromatography (SiO₂, hexane/EtOAc 3:1) effectively separates the target compound from diastereomeric byproducts. HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
The iodine-mediated route offers superior yield and shorter reaction times but requires careful handling of toxic reagents. The H₂O₂/AcOH system is preferable for large-scale synthesis despite lower yields due to easier waste management .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromone derivative, while reduction may produce a chromanol derivative.
Scientific Research Applications
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that 3-hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant activity, making it a candidate for preventing oxidative damage in cells.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Several studies have explored the anticancer effects of flavonoids, including this compound. It has shown promise in inducing apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Drug Development
The unique structure of this compound allows it to interact with various biological targets, making it a focus for drug development. Its derivatives are being investigated for their efficacy against metabolic disorders, cardiovascular diseases, and neurodegenerative diseases like Alzheimer’s .
Formulation in Nutraceuticals
Given its health benefits, this compound is also being incorporated into nutraceutical formulations aimed at enhancing health and preventing disease through dietary means. Its antioxidant and anti-inflammatory properties make it suitable for functional food applications .
Case Studies
A series of studies have documented the effects of this compound on various biological systems:
- Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenged free radicals, with results indicating a significant reduction in oxidative stress markers in treated cells .
- Anti-inflammatory Mechanism : A study highlighted that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation .
- Anticancer Efficacy : In cancer cell lines, this compound was found to upregulate caspase activity, indicating its role in promoting apoptosis. The results suggest that it may serve as a lead compound for developing anticancer therapies .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
Key Observations:
- Polarity and Bioavailability : The target compound’s single hydroxyl and methoxy group balance solubility and membrane permeability. In contrast, compound 139 () has three hydroxyl groups, which may limit bioavailability despite enhancing antioxidant capacity .
- Steric and Electronic Effects : The 4-methylphenyl group in the target compound provides steric hindrance compared to the 2-phenyl group in ’s chromene derivative. This could influence binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
3-Hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, a synthetic flavonoid compound, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a benzopyran core with hydroxyl and methoxy substituents, making it part of the larger flavonoid family, which is known for its various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 286.29 g/mol. The compound's structure can be represented as follows:
Biological Activities
Research has indicated that this compound exhibits several key biological activities:
- Antioxidant Activity : Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This compound has demonstrated significant antioxidant capacity in various assays.
- Antimicrobial Effects : Studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Antifungal Properties : The compound also exhibits antifungal activity, particularly against Candida albicans, suggesting its utility in treating fungal infections .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases such as Alzheimer's .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease, enhancing cholinergic transmission .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The structural features of the compound enable it to bind to active sites on enzymes like AChE, thereby inhibiting their activity and potentially increasing acetylcholine levels in the brain.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various flavonoids, including this compound, against common bacterial strains. The results indicated a broad spectrum of activity, particularly against Bacillus subtilis and E. coli .
- Neuroprotective Study : Research focused on the neuroprotective effects of flavonoids reported that this compound could reduce neuroinflammation and provide protection against oxidative stress-induced neuronal damage .
- Antioxidant Assessment : In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like vitamin C .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar flavonoids is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Hydroxyflavone | C15H10O3 | Lacks methoxy group; strong antioxidant properties |
| 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | C16H12O4 | Contains an additional hydroxyl group enhancing solubility |
| 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C17H14O4 | Similar methoxy substitution; different phenyl group affecting activity |
This table highlights how variations in substituents can significantly influence biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of precursors (e.g., substituted phenols and aldehydes) under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature control (60–120°C) to optimize cyclization of the benzopyran core . For example, highlights the importance of solvent polarity in achieving >75% yield for analogous coumarin derivatives.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodology : Use spectroscopic techniques:
- NMR : - and -NMR to identify methoxy ( ppm), hydroxy ( ppm), and aromatic protons ( ppm) .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for structurally similar flavones in .
- HRMS : High-resolution mass spectrometry to verify molecular formula () and fragmentation patterns .
Q. What are the recommended storage conditions to maintain chemical stability?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. notes that stability is contingent on avoiding moisture and light, with decomposition observed at >40°C.
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity in related benzopyran-4-one derivatives?
- Analysis : Compare structure-activity relationships (SAR) using in vitro assays. For instance, shows that methoxy groups at position 8 enhance antioxidant activity, while hydroxylation at position 3 increases binding affinity to enzymatic targets like cyclooxygenase-2 (COX-2). Computational docking studies (e.g., AutoDock Vina) can predict interactions with active sites .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability using HPLC or LC-MS to quantify plasma concentrations and metabolite formation .
- Toxicology Screening : Use zebrafish or murine models to evaluate dose-dependent effects, as described in for analogous compounds.
- Data Normalization : Control for batch-to-batch purity variations (e.g., via HPLC purity >98%) to minimize experimental noise .
Q. What computational approaches are suitable for predicting the compound’s metabolic pathways?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to simulate cytochrome P450 metabolism and potential toxicophores .
- Molecular Dynamics (MD) : Simulate interactions with liver enzymes (e.g., CYP3A4) to identify probable oxidation sites (e.g., demethylation of methoxy groups) .
Q. How can analytical challenges in quantifying trace impurities (e.g., synthetic intermediates) be addressed?
- Methodology :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of impurities at ppm levels .
- SPE Purification : Solid-phase extraction using C18 columns to isolate target compounds from byproducts .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
